5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the specific targets and the biochemical context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and how stable it is. For instance, some compounds may require storage in specific conditions to maintain their stability .
Preparation Methods
The synthesis of 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide involves several steps. One common method includes the reaction of 1-methyl-2-oxoindoline with isoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of automated synthesis equipment and purification techniques like recrystallization .
Chemical Reactions Analysis
Scientific Research Applications
5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide has been explored for various scientific research applications:
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
N-alkylated indole derivatives: Studied for their anticancer and anti-inflammatory activities.
5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(5-10)6-13(18)17(12)2/h3-5,7H,6H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBNLDAXVOFVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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